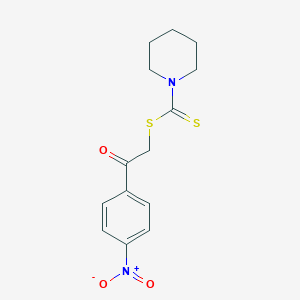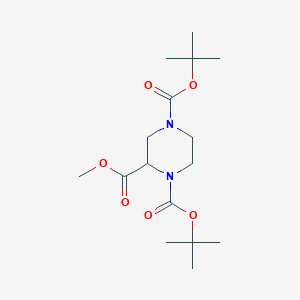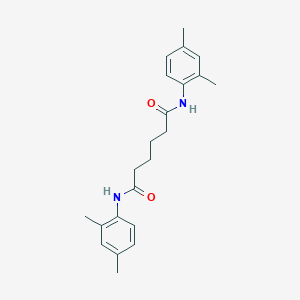
N,N'-bis(2,4-dimethylphenyl)hexanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(2,4-dimethylphenyl)hexanediamide, also known as BMDP, is a research chemical that belongs to the cathinone family. It is a synthetic compound that has gained popularity among researchers due to its potential therapeutic properties. BMDP is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wirkmechanismus
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)hexanediamide is not fully understood. However, it is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This means that N,N'-bis(2,4-dimethylphenyl)hexanediamide inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter concentration is thought to be responsible for the therapeutic effects of N,N'-bis(2,4-dimethylphenyl)hexanediamide.
Biochemische Und Physiologische Effekte
N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to have several biochemical and physiological effects in animal studies. It has been found to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Additionally, N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N'-bis(2,4-dimethylphenyl)hexanediamide in laboratory experiments is that it is relatively easy to synthesize. Additionally, N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to exhibit therapeutic effects in animal studies, making it a promising candidate for further research. However, one limitation of using N,N'-bis(2,4-dimethylphenyl)hexanediamide in laboratory experiments is that its mechanism of action is not fully understood. Additionally, the long-term effects of N,N'-bis(2,4-dimethylphenyl)hexanediamide use are not yet known.
Zukünftige Richtungen
There are several future directions for research on N,N'-bis(2,4-dimethylphenyl)hexanediamide. One area of research could focus on the development of new therapeutic applications for N,N'-bis(2,4-dimethylphenyl)hexanediamide. Additionally, further research could be conducted to better understand the mechanism of action of N,N'-bis(2,4-dimethylphenyl)hexanediamide. Finally, studies could be conducted to investigate the long-term effects of N,N'-bis(2,4-dimethylphenyl)hexanediamide use.
Synthesemethoden
The synthesis of N,N'-bis(2,4-dimethylphenyl)hexanediamide involves the reaction of 2,4-dimethylbenzaldehyde with hexan-1,6-diamine in the presence of an acid catalyst. The resulting product is then treated with acetic anhydride to form N,N'-bis(2,4-dimethylphenyl)hexanediamide. The synthesis of N,N'-bis(2,4-dimethylphenyl)hexanediamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(2,4-dimethylphenyl)hexanediamide has been the subject of several scientific studies due to its potential therapeutic properties. Researchers have investigated the use of N,N'-bis(2,4-dimethylphenyl)hexanediamide in the treatment of various medical conditions such as depression, anxiety, and addiction. N,N'-bis(2,4-dimethylphenyl)hexanediamide has been found to exhibit antidepressant and anxiolytic effects in animal studies. Additionally, N,N'-bis(2,4-dimethylphenyl)hexanediamide has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine.
Eigenschaften
CAS-Nummer |
160942-45-0 |
|---|---|
Produktname |
N,N'-bis(2,4-dimethylphenyl)hexanediamide |
Molekularformel |
C22H28N2O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
N,N'-bis(2,4-dimethylphenyl)hexanediamide |
InChI |
InChI=1S/C22H28N2O2/c1-15-9-11-19(17(3)13-15)23-21(25)7-5-6-8-22(26)24-20-12-10-16(2)14-18(20)4/h9-14H,5-8H2,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
SSJBGRWEJQQOOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCCC(=O)NC2=C(C=C(C=C2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
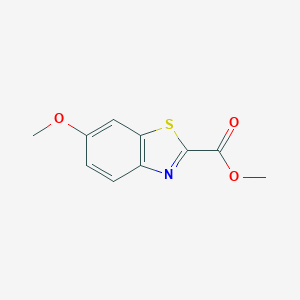
![2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B187891.png)
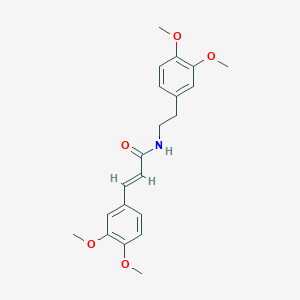
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
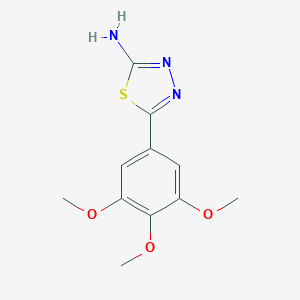

![5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B187897.png)
